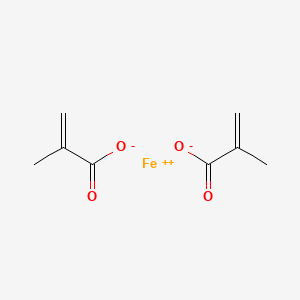

Iron(2+) methacrylate

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

94275-76-0 |

|---|---|

Molecular Formula |

C8H10FeO4 |

Molecular Weight |

226.01 g/mol |

IUPAC Name |

iron(2+);2-methylprop-2-enoate |

InChI |

InChI=1S/2C4H6O2.Fe/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |

InChI Key |

ZWZHJDRBENYHMK-UHFFFAOYSA-L |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Fe+2] |

Origin of Product |

United States |

Synthetic Methodologies for Iron Ii Methacrylate and Its Complexes

Direct Synthesis of Iron(II) Methacrylate (B99206)

The direct synthesis of iron(II) methacrylate typically involves the reaction of metallic iron with methacrylic acid. This method is valued for its straightforward approach and the use of readily available starting materials.

Reaction Conditions and Parameter Optimization

The successful synthesis of iron(II) methacrylate via the direct method is highly dependent on the careful control of reaction conditions. Key parameters that are optimized include temperature and reaction time. A patented process details a method where a mixture of metallic iron and methacrylic acid is subjected to a heat treatment at a temperature range of 95°C to less than 110°C for a duration of 100 to 600 minutes google.com.

This specific temperature range is crucial for ensuring an efficient reaction rate while minimizing potential side reactions or degradation of the product. The extended reaction time allows for the complete conversion of the reactants. The optimization of these parameters is essential for achieving a high yield of iron(II) methacrylate with good solubility in the reaction solution, which is a critical factor for its subsequent use as a catalyst google.com.

Below is a table summarizing the optimized reaction parameters for the direct synthesis of iron(II) methacrylate.

| Parameter | Optimized Range | Source |

| Temperature | 95°C to <110°C | google.com |

| Time | 100 - 600 minutes | google.com |

Influence of Reactant Purity on Synthesis Yield and Product Characteristics

The purity of the reactants, particularly the metallic iron, has a significant impact on the yield and characteristics of the resulting iron(II) methacrylate. The surface oxygen content of the metallic iron has been identified as a critical factor. For optimal results, the metallic iron should have a surface oxygen atom content of 6 mass% or less as determined by X-ray fluorescence (XRF) analysis google.com.

Using metallic iron with a low surface oxygen content ensures that the reaction proceeds efficiently to form the desired iron(II) methacrylate, rather than iron oxides or other impurities that can negatively affect the catalyst's performance. The presence of excess oxygen can lead to the formation of iron(III) species, which may not have the same catalytic activity. Therefore, the selection of high-purity metallic iron is a key consideration in the synthesis of iron(II) methacrylate for catalytic applications google.com.

Synthesis of Iron(II) Coordination Complexes for Polymerization

Iron(II) coordination complexes are widely investigated as catalysts for various polymerization reactions, including atom transfer radical polymerization (ATRP) mdpi.comresearchgate.netresearchgate.net. The design and selection of the ligands that coordinate to the iron(II) center are of paramount importance as they dictate the catalytic activity, selectivity, and the properties of the resulting polymer nsf.govresearchgate.net.

Ligand Design and Selection Strategies

The primary strategy in designing ligands for iron(II) polymerization catalysts is to modulate the electronic and steric environment of the iron center. This, in turn, influences the redox potential of the Fe(II)/Fe(III) couple, which is a key factor in controlled radical polymerization processes researchgate.netcmu.edu. The ligand structure affects the stability of the complex and its ability to activate and deactivate the propagating polymer chain.

Key considerations in ligand design include:

Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand influences the electron density at the iron center. More electron-donating ligands can increase the catalyst's activity.

Steric Hindrance: The bulkiness of the ligand can be tuned to control the rate of polymerization and the molecular weight of the polymer. Increased steric hindrance can sometimes lead to better control over the polymerization process researchgate.net.

Chelate Effect: Multidentate ligands that form stable chelate rings with the iron center are often preferred as they lead to more stable and well-defined catalysts.

Nitrogen-containing ligands are among the most extensively studied for iron(II)-based polymerization catalysts due to their versatile coordination chemistry and the ability to fine-tune their electronic and steric properties mdpi.comalfa-chemistry.com.

Common classes of nitrogen-containing ligands include:

Pyridinebis(imine) (PDI) Ligands: These tridentate ligands have been shown to form highly active iron(II) catalysts for ethylene polymerization colab.ws. The steric and electronic properties of the aryl groups on the imine nitrogen atoms can be systematically varied to control the catalytic activity and the properties of the resulting polyethylene (B3416737).

Anilido-Imine Ligands: Iron(II) complexes bearing anilido-imine ligands have been synthesized and utilized as catalysts for the ATRP of methyl methacrylate researchgate.net.

Tetradentate Nitrogen Ligands: These ligands can wrap around the iron(II) center, creating a stable coordination environment. They have been investigated as complexing ligands in the iron-mediated ATRP of methyl methacrylate, with studies showing that bulky substituents on the nitrogen atoms can lead to controlled polymerization researchgate.net.

N-Heterocyclic Carbenes (NHCs): Iron(II) complexes with NHC ligands have been employed as catalysts in ATRP. The strong σ-donating properties of NHCs form robust bonds with the iron center, leading to highly resistant catalysts mdpi.com.

The table below provides examples of nitrogen-containing ligands and their impact on iron(II)-catalyzed polymerization.

| Ligand Type | Example | Application | Effect on Polymerization | Source |

| Pyridinebis(imine) | 2,6-bis(1-(2,6-diisopropylphenylimino)ethyl)pyridine | Ethylene Polymerization | High catalytic activity | colab.ws |

| Anilido-Imine | ortho-C6H4(NHAr)-(CHNAr) | ATRP of MMA | Catalytically active | researchgate.net |

| Tetradentate Nitrogen | dichloro{[N, N'-diphenyl-N, N'-di(quinoline-2-methyl)]-1,2-ethylene diamine} | ATRP of MMA | Controlled polymerization with bulky substituents | researchgate.net |

| N-Heterocyclic Carbene | Imidazolylidene ligands | ATRP of Styrene (B11656) and MMA | Highly resistant catalysts | mdpi.com |

Phosphorus-containing ligands, particularly phosphines, represent another important class of ligands for iron(II) polymerization catalysts researchgate.net. The electronic and steric properties of phosphine ligands can be readily tuned by varying the substituents on the phosphorus atom.

Key aspects of phosphorus-containing ligands in this context include:

Electronic Tuning: The electron-donating ability of the phosphine ligand can be modified. For instance, introducing electron-donating groups like methoxy on a triphenylphosphine ligand can enhance the rate of polymerization researchgate.net.

Steric Control: The bulkiness of the phosphine ligand, often quantified by its cone angle, can influence the accessibility of the catalytic center and thus the polymerization process.

A wide array of phosphine ligands has been developed for iron-mediated ATRP, including monodentate and bidentate phosphines researchgate.net. The first successful use of a phosphorus ligand in iron-mediated ATRP was reported with triphenylphosphine (TPP) researchgate.net. Since then, numerous derivatives have been synthesized to optimize catalytic performance.

The following table lists some phosphorus-containing ligands and their role in iron(II)-catalyzed polymerization.

| Ligand Type | Example | Application | Effect on Polymerization | Source |

| Monodentate Phosphine | Triphenylphosphine (TPP) | ATRP | Foundational ligand for iron-mediated ATRP | researchgate.net |

| Monodentate Phosphine | Tris(4-methoxyphenyl)phosphine (TMPP) | ATRP of Styrene, MMA, and BA | Well-controlled polymerization due to electron-donating groups | researchgate.net |

| Bidentate Phosphine | 1,2-bis(diphenylphosphino)ethane (dppe) | Cross-Coupling Reactions | Effective in iron-catalyzed cross-coupling | nih.gov |

Organic Acid Ligands

The incorporation of organic acid co-ligands can modify the coordination environment of the iron(II) center in methacrylate complexes, influencing their stability, solubility, and reactivity. The nature of the organic acid, from simple carboxylates to more complex structures, plays a crucial role.

Research on iron(II) carboxylate complexes with tetraimidazole ligands has shown that the coordination mode of the carboxylate (symmetric or asymmetric bidentate) can significantly alter the geometry of the Fe(II)N₄O₂ coordination sphere. nih.gov This flexibility, influenced by the steric demands of the primary ligand, demonstrates the importance of the structural and electronic effects of the carboxylate group. nih.gov These findings are pertinent to the synthesis of iron(II) methacrylate complexes where other organic acids might be used as co-ligands to fine-tune the properties of the final product. For instance, anilido-imine ligands have been successfully used in iron(II)-mediated atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA). researchgate.net

Table 1: Influence of Organic Acid Ligand Properties on Iron(II) Complex Characteristics

| Organic Acid Ligand Type | Influence on Iron(II) Complex | Key Findings |

| Simple Carboxylates (e.g., acetate, benzoate) | Can act as charge-balancing ligands and influence the coordination geometry around the Fe(II) center. | The binding mode (monodentate vs. bidentate) can be affected by the steric bulk of other ligands in the coordination sphere. nih.gov |

| Anilido-imine Ligands | Form stable chelate structures with the Fe(II) center, creating active catalysts for polymerization. | The electronic properties of the anilido-imine ligand can be tuned by substituents, affecting the catalytic activity in ATRP. researchgate.net |

| Sterically Hindered Benzoates | The steric bulk can force changes in the coordination of other ligands and the overall geometry of the complex. | Increasing steric hindrance can lead to a change in the carboxylate binding mode from monodentate to bidentate. nih.gov |

Polyethylene Glycol-Based Ligands

Polyethylene glycol (PEG)-based ligands are utilized to impart hydrophilicity and biocompatibility to iron(II) methacrylate-derived materials. The most common approach involves the use of poly(ethylene glycol) methacrylate (PEGMA) or related derivatives, which can be incorporated as co-monomers or as surface modifiers for nanoparticles.

A key application is the surface modification of iron oxide magnetic nanoparticles (MNPs) with poly(poly(ethylene glycol) methacrylate) (pPEGMA) brushes. kaist.ac.kr This is achieved through surface-initiated atom transfer radical polymerization (SI-ATRP), creating a non-biofouling polymeric shell around the MNP core. kaist.ac.krresearchgate.net This pPEGMA coating enhances the colloidal stability of the nanoparticles in aqueous media and provides functional groups for further bioconjugation. kaist.ac.krresearchgate.net

Table 2: Applications of PEG-Based Ligands in Iron-Containing Methacrylate Systems

| PEG-Based Ligand | Application | Outcome |

| Poly(poly(ethylene glycol) methacrylate) (pPEGMA) | Surface coating for iron oxide nanoparticles. kaist.ac.kr | Creates a hydrophilic and non-biofouling surface, improving biocompatibility and stability in biological media. kaist.ac.krresearchgate.net |

| Poly(ethylene glycol) dimethacrylate (PEGDM) | Forms hydrogels. | Can be used to create biocompatible scaffolds. While not directly complexed with iron(II) methacrylate in the cited study, it demonstrates the utility of PEG-methacrylate systems. |

Influence of Ligand Steric and Electronic Properties on Complex Formation

The steric and electronic characteristics of ligands are fundamental in dictating the structure, stability, and reactivity of iron(II) methacrylate complexes.

Steric Effects: The steric bulk of ligands significantly influences the coordination number and geometry of the iron center. In a study of iron(II) carboxylate complexes with a sterically hindered benzoate ligand, increasing the alpha-substitution on ancillary N-donor ligands led to a lengthening of the Fe-N bond. nih.gov This, in turn, induced a change in the carboxylate binding mode from monodentate (η¹) to bidentate (η²). nih.gov This phenomenon is attributed to an increase in the Lewis acidity of the iron center as the Fe-N interaction weakens. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of ligands modulates the electron density at the iron center, thereby affecting its redox properties and catalytic activity. In iron(II) carboxylate complexes used for the ring-opening polymerization of lactones, the systematic variation of substituents on carboxamide co-ligands revealed the importance of both electronic and steric factors in the catalytic activity. rsc.org Similarly, for Fe₄S₄-based coordination polymers, substitutions on the organic linkers can be used to fine-tune the electronic structures of the material. rsc.org

In-situ Complex Formation vs. Pre-synthesized Catalysts

In the context of polymerization reactions catalyzed by iron(II) methacrylate, the catalytic species can be generated in-situ or used as a pre-synthesized, well-defined complex. Each approach has distinct advantages and disadvantages.

In-situ Complex Formation: This method involves the mixing of the iron(II) source (e.g., iron(II) acetate) and the ligands (e.g., methacrylate and a co-ligand) directly in the reaction vessel. rsc.org This approach is often more straightforward and cost-effective. For example, an effective catalyst system for the ring-opening polymerization of lactones is generated in-situ from the combination of inexpensive Fe(II) acetate and aliphatic carboxamides. rsc.org However, a significant drawback of the in-situ approach is the potential for the formation of multiple iron species, making it difficult to identify the true active catalyst. mdpi.com

Pre-synthesized Catalysts: This strategy involves the synthesis, isolation, and characterization of the iron(II) methacrylate complex before its use as a catalyst. This allows for a greater degree of control over the catalytic process, as the structure and purity of the active species are known. While this method can be more labor-intensive, it provides more reproducible and mechanistically informative results. The use of pre-synthesized iron(II) complexes with anilido-imine ligands in the ATRP of MMA is an example of this approach. researchgate.netresearchgate.net

Table 3: Comparison of In-situ and Pre-synthesized Catalyst Strategies

| Approach | Advantages | Disadvantages |

| In-situ Complex Formation | Operationally simple, cost-effective, allows for rapid screening of ligand effects. rsc.org | Difficulty in identifying the active catalytic species, potential for lower reproducibility. mdpi.com |

| Pre-synthesized Catalysts | Well-defined catalyst structure, greater control over the reaction, higher reproducibility, facilitates mechanistic studies. researchgate.netresearchgate.net | More time-consuming and potentially more expensive to prepare the catalyst. |

Fabrication of Iron(II) Methacrylate-Derived Nanostructures and Composites

Iron(II) methacrylate is a valuable precursor for the creation of nanostructured materials and composites, leveraging its polymerizable nature and the magnetic properties of the resulting iron-containing materials.

Polymerization-Assisted Nanoparticle Formation

The polymerization of methacrylate monomers in the presence of iron compounds is a common strategy for fabricating iron-containing nanoparticles. A "grafting-from" approach using ATRP is particularly effective for creating core-shell nanoparticles. In this method, an ATRP initiator is first anchored to the surface of iron oxide nanoparticles. Subsequently, a polymer shell, such as poly(methyl methacrylate) (PMMA), is grown from the surface. researchgate.netsemanticscholar.org This results in hybrid materials where the iron oxide core is encapsulated within a polymer shell, preventing aggregation and allowing for control over the nanoparticle's surface chemistry. semanticscholar.org The polymerization of MMA using iron-based catalysts can be well-controlled, yielding polymers with predictable molecular weights and narrow distributions. nih.govcmu.edu While these examples often start with iron oxide cores, the principles are directly applicable to systems where iron(II) methacrylate is a key component of the polymerization process, either as a monomer or a catalyst precursor.

Hybrid Nanowire Synthesis Techniques

Iron(II) methacrylate can be a component in the synthesis of hybrid nanowires. One method involves the fabrication of hybrid poly(methyl methacrylate)/iron nanowires through hard X-ray synchrotron radiation polymerization. 218.28.6 In this technique, an externally applied magnetic field can be used to control the alignment and structure of the forming nanowires. 218.28.6 The resulting nanowires often have a core of iron or iron oxide with a PMMA shell. The properties of these hybrid nanowires, including their magnetic behavior, can be tuned by the synthesis parameters. 218.28.6

Chemical Reduction Methods for Metallic Nanoparticles in Polymer Matrices

The synthesis of metallic nanoparticles within polymer matrices via chemical reduction is a prevalent and effective bottom-up strategy. This method involves the reduction of metal salts (precursors) to their zero-valent metallic state in a solution containing a dissolved polymer. The polymer matrix plays a critical role, acting as a stabilizer, capping agent, or template to control the growth and prevent the agglomeration of the newly formed nanoparticles.

The general principle of this in situ technique involves dissolving a metallic salt, such as an iron halide, in a solvent that also contains the polymer. A chemical reducing agent is then introduced to the solution, initiating the reduction of the metal cations (e.g., Fe²⁺ or Fe³⁺) to neutral metal atoms (Fe⁰). These atoms then nucleate and grow into nanoparticles. The surrounding polymer chains physically hinder the uncontrolled growth and aggregation of the particles, leading to the formation of a stable nanocomposite material.

Common reducing agents for the synthesis of iron nanoparticles include sodium borohydride, hydrazine, and polyols. The choice of reducing agent, along with other reaction parameters, significantly influences the final characteristics of the nanoparticles.

Research has demonstrated that the properties of the polymer matrix and the specific reaction conditions are crucial variables that determine the size, morphology, and distribution of the resulting metallic nanoparticles. A study on the synthesis of iron nanoparticles using ferric chloride as a precursor and sodium borohydride as the reducing agent highlighted the significant influence of the polymeric dispersing agent, polyacrylic acid (PAA), and the solution's pH. acs.org

In this system, the polyacrylic acid serves to prevent the iron nanoparticles from aggregating. acs.org Without the presence of PAA, only aggregated iron particles were obtained. acs.org Furthermore, the pH of the solution was found to have a profound effect on the final particle diameter. This is likely due to the pH affecting the ionization of the PAA, which in turn alters the conformation of the polymer chains and their ability to disperse the nanoparticle seeds. acs.org

The introduction of palladium ions as seeds for heterogeneous nucleation was also shown to dramatically decrease the final size of the iron nanoparticles. acs.org In the absence of these seeds, significantly larger particles were formed. acs.org

The following table summarizes the key findings from this research, illustrating the impact of synthesis parameters on the size of the iron nanoparticles formed within the polyacrylic acid matrix.

| Iron Precursor | Reducing Agent | Polymer Matrix | Seeding Agent | Solution pH | Average Nanoparticle Diameter |

|---|---|---|---|---|---|

| Ferric chloride | Sodium borohydride | Polyacrylic acid | Palladium ions | 9.50 | 6 nm |

| Ferric chloride | Sodium borohydride | Polyacrylic acid | Palladium ions | 8.75 | 59 nm |

| Ferric chloride | Sodium borohydride | Polyacrylic acid | None | Not Specified | ~110 nm |

These findings underscore the high degree of control over nanoparticle characteristics that can be achieved by carefully manipulating the chemical environment during the in situ reduction process within a polymer matrix.

Coordination Chemistry of Iron Ii Methacrylate Systems

Ligand Coordination Modes and Geometry

The geometry of iron(II) complexes involving methacrylate (B99206) is dictated by the coordination mode of the methacrylate ligand itself and the presence and nature of any ancillary ligands that complete the iron's coordination sphere.

The methacrylate anion, as with other carboxylates, is a versatile ligand capable of coordinating to a metal center in several ways. The primary binding modes include monodentate (κ¹), bidentate chelating (κ²), and bidentate bridging. researchgate.netwikipedia.org

Monodentate (κ¹): One of the carboxylate oxygen atoms binds to the iron(II) center.

Bidentate Chelate (κ²): Both oxygen atoms of the same carboxylate group bind to a single iron(II) center, forming a four-membered ring. This mode is common in monomeric complexes. nih.gov

Bidentate Bridge: The carboxylate group bridges two different iron(II) centers. This is a crucial binding mode for the formation of dinuclear complexes or extended one-, two-, or three-dimensional coordination polymers. nih.govacs.org The bridging can occur in a syn-syn, syn-anti, or anti-anti conformation, influencing the distance and magnetic coupling between the iron centers.

In iron(II) carboxylate systems, it is common for the iron center to be hexacoordinated, often resulting in a distorted octahedral geometry. nih.govresearchgate.net The specific binding mode adopted by the methacrylate ligand would depend on reaction conditions, stoichiometry, and the presence of other ligands. In the absence of other ligands, a polymeric structure featuring bridging methacrylate groups is highly probable.

Ancillary, or co-ligands, play a critical role in defining the final structure and properties of an iron(II) methacrylate complex. These are typically neutral molecules like water, amines (e.g., pyridine), or other nitrogen- or oxygen-donating ligands that fill the remaining coordination sites on the iron(II) ion. nih.gov

The introduction of ancillary ligands can:

Control Nuclearity: Bulky ancillary ligands can sterically hinder the formation of extended polymeric networks, favoring the formation of discrete mononuclear or dinuclear complexes.

Define Geometry: In complexes with chelating or bridging carboxylates, ancillary ligands typically occupy the remaining sites to complete a stable coordination geometry, most commonly a distorted octahedron. nih.govmdpi.com For example, in diiron(II) complexes with bridging carboxylates, ancillary alkyl amine donors often occupy the terminal coordination sites. nih.gov

Research on various iron(II) carboxylate complexes demonstrates this versatility. For instance, complexes with a tetraimidazole ancillary ligand and a bidentate carboxylate ligand adopt a hexacoordinated Fe(II)N₄O₂ geometry. nih.govresearchgate.net The flexibility in the coordination of both the carboxylate and the ancillary ligands leads to a remarkable diversity in the resulting geometries. nih.gov

While six-coordinate octahedral is the most common geometry for high-spin iron(II), other coordination numbers and geometries are possible, and equilibria between different forms can exist, particularly in solution. nih.gov Iron(II) complexes can exhibit coordination numbers ranging from four to seven.

Studies on related systems, such as iron(II) quinaldate complexes, have shown evidence of coordination equilibria between five- and six-coordinate species in solution. nih.gov Such an equilibrium for an iron(II) methacrylate system could be represented as:

[Fe(methacrylate)₂(L)₂] ⇌ [Fe(methacrylate)₂(L)] + L

where L is a monodentate ancillary ligand. The position of this equilibrium would be sensitive to factors like temperature, pressure, and solvent. The existence of such equilibria can have significant implications for the reactivity and physical properties of the complex.

Iron Oxidation States and Redox Behavior in Coordination

The iron(II) oxidation state ([Ar]3d⁶) is a key feature of these complexes, but its stability is highly dependent on the coordination environment. In the presence of air, iron(II) compounds often have a tendency to oxidize to the more stable iron(III) state ([Ar]3d⁵). wiley-vch.de The coordination of ligands to the iron center profoundly affects the redox potential of the Fe(II)/Fe(III) couple. researchgate.netresearchgate.net

Organic ligands, including carboxylates, can stabilize the Fe(II) state against oxidation. nih.govescholarship.org The complexation of Fe(II) by carboxyl functional groups has been shown to act as a redox buffer, limiting the rate of oxidation. escholarship.orgacs.org The effect of a ligand on the redox potential is related to its relative affinity for Fe(II) versus Fe(III). Most organic ligands, particularly those with hard donor atoms like oxygen, form stronger complexes with the harder Lewis acid Fe(III) than with Fe(II). This preferential stabilization of the oxidized state leads to a lower (more negative) redox potential for the Fe(III)/Fe(II) couple, making the iron(II) complex a stronger reducing agent and more susceptible to oxidation. researchgate.net

The redox potential can be systematically tuned by the choice of ligands. Computational studies have shown how different ligand classes and local coordination environments can systematically influence the redox potential. chemrxiv.organl.gov For an iron(II) methacrylate complex, the presence of the carboxylate ligands and any ancillary ligands would establish a specific redox potential that governs its stability and reactivity in redox processes.

Spin-Crossover Phenomena in Iron(II) Coordination Polymers

One of the most fascinating properties of octahedral iron(II) complexes is the spin-crossover (SCO) phenomenon. This involves a reversible transition between the high-spin (HS, S=2) and low-spin (LS, S=0) electronic states, which can be triggered by external stimuli like temperature, pressure, or light irradiation. nih.govresearchgate.net This phenomenon is particularly prevalent in iron(II) coordination polymers where the iron centers are linked by bridging ligands, which can facilitate the cooperative interactions necessary for an abrupt spin transition. rsc.orgrsc.org

For an iron(II) ion in an octahedral ligand field, the five d-orbitals are split into a lower-energy t₂g set and a higher-energy eg set.

High-Spin (HS) State: With a weak ligand field, the energy required to pair electrons is greater than the splitting energy (Δo). Electrons occupy orbitals to maximize spin multiplicity, leading to a (t₂g)⁴(eg)² configuration with four unpaired electrons (S=2). This state is paramagnetic.

Low-Spin (LS) State: With a strong ligand field, Δo is greater than the pairing energy. Electrons fill the lower energy orbitals first, resulting in a (t₂g)⁶(eg)⁰ configuration with no unpaired electrons (S=0). This state is diamagnetic.

The SCO event occurs when the energy difference between the HS and LS states is comparable to thermal energy (k_B_T).

The transition between spin states is commonly induced by a change in temperature. The total entropy of the system is higher in the HS state due to both spin multiplicity and longer, weaker metal-ligand bonds (vibrational entropy). Consequently, the HS state is favored at higher temperatures, while the enthalpically favored LS state is dominant at lower temperatures. rsc.org

The transition can be characterized by the temperature T₁/₂, at which the molar fractions of HS and LS species are equal. The nature of the transition can be gradual over a wide temperature range, abrupt within a few Kelvin, or exhibit hysteresis, where T₁/₂ upon heating (T₁/₂↑) is different from that upon cooling (T₁/₂↓). Hysteresis is a key feature for potential applications in molecular memory and switching devices and is a hallmark of strong cooperative interactions within the crystal lattice. rsc.orgresearchgate.net

While specific data for a simple iron(II) methacrylate polymer is not available, numerous examples of 1D iron(II) coordination polymers with bridging ligands exhibit temperature-induced spin transitions, often with hysteresis. These systems serve as excellent models for the potential behavior of a polymeric iron(II) methacrylate network.

| Compound | Transition Temperature (Cooling, T₁/₂↓) | Transition Temperature (Heating, T₁/₂↑) | Hysteresis Width (ΔT) | Reference |

|---|---|---|---|---|

| Fe(L1)₃₂ (L1 = ethyl-4H-1,2,4-triazol-4-yl-acetate) | 291 K | 296 K | 5 K | researchgate.net |

| [Fe(3,3'-azopyridine)(L)₂] (Complex 1) | 205 K | 220 K | 15 K | rsc.org |

| [Fe(L1)(bipy)]ₙ | 324 K | 378 K | 54 K | rsc.org |

| [Fe₂(μ-o-NTrz)₃(o-NTrz)₂(NCS)₄]·3MeOH | ~120 K | ~130 K | ~10 K | encyclopedia.pub |

Factors Influencing Spin Crossover in Iron(II) Methacrylate Systems

The spin crossover (SCO) phenomenon in iron(II) coordination compounds, including those with methacrylate ligands, is a delicate equilibrium between the low-spin (LS) and high-spin (HS) states. This transition is not solely an intramolecular event but is profoundly influenced by the immediate chemical environment and crystal lattice. External stimuli such as temperature, pressure, or light can trigger the switch, but the intrinsic properties of the material, dictated by factors like counter-anions, structural isomerism, and intermolecular interactions, determine the nature, abruptness, and hysteresis of the spin transition. researchgate.netresearchgate.net

Counter-anions

In the crystal lattice of ionic iron(II) SCO complexes, counter-anions are not merely spectators but play a crucial role in modulating the spin transition characteristics. They influence the packing of the coordination polymers and the local pressure exerted on the iron(II) centers, which in turn affects the ligand field strength.

Research Findings:

Studies on various iron(II) complexes have demonstrated a clear correlation between the size, shape, and charge density of the counter-anion and the critical temperature (T½) of the spin transition. For instance, in the [Fe(II)(NH₂-trz)₃]X₂·xH₂O system (where NH₂-trz is 4-amino-1,2,4-triazole), a systematic variation in the counter-anion (X) leads to significant shifts in T½. mdpi.com Generally, smaller anions with higher charge density lead to greater interaction with the cationic iron(II) chains, effectively compressing the FeN₆ coordination sphere. mdpi.com This "chemical pressure" stabilizes the LS state, thereby increasing the transition temperature. mdpi.com Conversely, larger anions act as spacers, expanding the lattice, which favors the HS state and results in a lower T½. mdpi.com

The effect of the counter-anion is also evident in diiron(II) complexes like Fe(II)₂(PMAT)₂₄, where changing the anion X (e.g., BF₄⁻, PF₆⁻, CF₃SO₃⁻) alters the spin state at a given temperature and the nature of the thermal SCO. nih.govunimelb.edu.au Some anions may lead to a complete spin transition, while others result in incomplete or multi-step transitions. nih.gov

Table 1: Influence of Counter-Anion Size on Spin Crossover Temperature in [Fe(II)(NH₂-trz)₃]X₂ Systems

| Counter-Anion (X) | Ionic Radius (Å) | T½ (K) |

|---|---|---|

| Cl⁻ | 1.81 | High |

| Br⁻ | 1.96 | ↓ |

| NO₃⁻ | 1.79 | ↓ |

| I⁻ | 2.20 | ↓ |

| BF₄⁻ | 2.28 | ↓ |

| ClO₄⁻ | 2.36 | Low |

Note: This table illustrates the general trend observed where T½ tends to decrease as the ionic radius of the counter-anion increases. Exact T½ values are system-dependent. Data is based on principles discussed in the cited literature. mdpi.com

Structural Isomerism

Structural isomerism, including positional isomerism of ligands and polymorphism in the solid state, can have a profound impact on the SCO properties of iron(II) complexes. Different isomers can lead to distinct crystal packing, altering the intermolecular interactions and the cooperativity of the spin transition.

Research Findings:

The positional isomerism of ligands can dictate the dimensionality and topology of the resulting coordination polymer, thereby influencing its magnetic behavior. For example, in a study involving pyridine-based ligands, a 3-benzylpyridine ligand generated a layered coordination polymer that showed only a residual SCO effect, likely due to strong supramolecular interactions that restrict the necessary structural changes for the transition. acs.org In contrast, the 4-benzylpyridine isomer induced a three-dimensional chiral network that exhibited a pronounced, two-step thermal SCO. acs.org

Polymorphism, the ability of a compound to crystallize in different solid-state forms, is another critical factor. The complex [Fe(PM-BiA)₂(NCS)₂] crystallizes in two polymorphic forms, (I) and (II). nih.gov While chemically identical, they display markedly different SCO behaviors: polymorph (I) shows a very abrupt spin transition, whereas polymorph (II) undergoes a gradual transition. nih.gov This difference is attributed to subtle variations in crystal packing and intermolecular hydrogen-bond interactions, which directly affect the cooperativity of the spin transition. nih.gov

Table 2: Effect of Polymorphism on Spin Crossover Characteristics in [Fe(PM-BiA)₂(NCS)₂]

| Polymorph | Spin Transition | Cooperativity |

|---|---|---|

| Form (I) | Abrupt | High |

| Form (II) | Gradual | Low |

This table summarizes the findings that different crystal forms of the same compound can lead to distinct spin transition profiles. Data is based on principles discussed in the cited literature. nih.gov

Intermolecular Interactions

The cooperativity of a spin transition, which determines whether the transition is gradual or abrupt, is largely governed by intermolecular interactions within the crystal lattice. nih.gov These interactions, such as hydrogen bonding and π-π stacking, create a communication network between the iron(II) centers.

Research Findings:

The spin transition from LS to HS is accompanied by a significant increase in the volume of the coordination sphere. ub.edu For this change to occur collectively throughout the crystal, the intermolecular forces must be able to propagate the structural changes. Strong intermolecular interactions can either facilitate or hinder the transition. In some systems, strong interactions like hydrogen bonds or π-π stacking can create a rigid lattice that resists the structural expansion needed for the HS state, potentially quenching the SCO effect. acs.org In other cases, these interactions are crucial for the cooperativity that leads to abrupt transitions with hysteresis. nih.gov

For instance, in the [Fe(PM-BiA)₂(NCS)₂] polymorphs, specific intermolecular hydrogen bonds involving the sulfur atoms of the NCS⁻ ligands are directly connected to the cooperativity of the spin transition. nih.gov The presence or absence of certain interactions, like π-π stacking between ligand moieties, can influence whether a material exhibits a light-induced excited spin state trapping (LIESST) effect. researchgate.netsemanticscholar.org Systems with strong intermolecular π-π interactions tend to exhibit the LIESST effect, while those without such interactions may not, suggesting that these forces play a vital role in stabilizing the light-induced metastable HS state. researchgate.netsemanticscholar.org

Polymerization Mechanisms and Kinetics Involving Iron Ii Methacrylate

Organometallic Mediated Radical Polymerization (OMRP) with Iron(II) Systems

Organometallic Mediated Radical Polymerization (OMRP) is a controlled radical polymerization technique that relies on a reversible termination mechanism. In this process, a growing polymer radical chain (P•) reacts with a metal complex (in this case, an iron(II) species) to form a dormant organometallic species (P-Fe). This dormant species can then homolytically cleave to regenerate the active polymer radical and the iron complex, allowing for controlled chain growth.

Research has demonstrated the efficacy of iron(II) complexes in mediating the OMRP of methacrylates. For instance, amine-bis(phenolate) iron(II) complexes have been used to polymerize methyl methacrylate (B99206) (MMA) in the absence of a traditional halide initiator, indicating a pathway distinct from ATRP. acs.org In these systems, a low-temperature radical initiator like V-70 is used to generate initial radicals. The iron(II) complex then traps these growing chains to form the dormant organometallic species. Studies show that for the polymerization of MMA, propagation is favored at lower conversions, achieving good control and reasonable dispersities. acs.org However, termination reactions can become more dominant at higher conversions. acs.org

Similarly, certain iron(II) β-ketiminate complexes have shown better performance in mediating the OMRP of methyl methacrylate compared to styrene (B11656), which is attributed to the formation of a stronger iron-carbon bond with the methacrylate-derived radical. rsc.orgrsc.org While these complexes were found to be relatively poor ATRP mediators, they could achieve dispersities as low as 1.23 for MMA polymerization under OMRP conditions. rsc.orgrsc.org This highlights that the choice of ligand and monomer is crucial for favoring the OMRP mechanism over other pathways like ATRP or catalytic chain transfer. acs.org

Table 1: Research Findings on Iron(II)-Mediated OMRP of Methyl Methacrylate (MMA)

| Catalyst System | Initiator | Monomer | Temperature (°C) | Dispersity (Đ) | Observations |

|---|---|---|---|---|---|

| tert-butyl-substituted amine–bis(phenolate) iron(II) | V-70 | MMA | N/A | Reasonable dispersities at low conversion | Propagation favored at low conversion; termination dominates at high conversion. acs.org |

| Iron(II) β-ketiminate complex with N,N-dimethylethylene pendant arm | AIBN | MMA | 120 | 1.23 | Better performance with MMA than styrene, suggesting a stronger Fe-C bond. rsc.orgrsc.org |

Advanced ATRP Techniques and Iron Catalysis

Atom Transfer Radical Polymerization (ATRP) is a robust method for controlled polymerization that involves the reversible transfer of a halogen atom between a dormant species (P-X) and a transition metal catalyst. Iron-based catalysts are particularly advantageous due to their low environmental impact. cmu.edu Advanced ATRP techniques have been developed to overcome limitations of traditional ATRP, such as high catalyst loading. These methods often start with the more stable, oxidized iron(III) species and generate the active iron(II) activator in situ.

AGET-ATRP utilizes a reducing agent to continuously regenerate the active iron(II) catalyst from the iron(III) deactivator that forms during polymerization or from the initial iron(III) salt. This allows the polymerization to proceed with very low concentrations of the iron catalyst. cmu.edu

A common system for the AGET-ATRP of methyl methacrylate involves using an iron(III) salt like FeCl₃ with a ligand such as triphenylphosphine (PPh₃). cmu.edursc.org A reducing agent, for example, ascorbic acid, is added to the system to reduce Fe(III) to the active Fe(II) state. cmu.eduresearchgate.net This method can be conducted in the presence of limited amounts of air, which is a significant practical advantage. cmu.edu The polymerization exhibits features of a controlled/"living" process, with polymer molecular weights increasing linearly with monomer conversion and resulting in narrow molecular weight distributions. cmu.eduresearchgate.net Another example is the use of iron(III) acetylacetonate (Fe(acac)₃) as the catalyst precursor with ascorbic acid as the reducing agent for the bulk polymerization of MMA, which achieved high conversion (98.1%) in 60 minutes. researchgate.net

ICAR ATRP is another technique that enables the use of ppm levels of catalyst. In this method, a conventional radical initiator (like an azo-initiator) is used to continuously produce radicals throughout the polymerization. These radicals then reduce the iron(III) deactivator back to the active iron(II) state, thus maintaining the polymerization equilibrium. mdpi.com

A homogeneous ICAR ATRP system for methyl methacrylate has been developed using oil-soluble iron(III) acetylacetonate (Fe(acac)₃) as the catalyst precursor, triphenylphosphine (PPh₃) as the ligand, and 1,1′-azobis(cyclohexanecarbonitrile) (ACHN) as the thermal initiator at 90 °C. mdpi.comnih.gov This system allows for the controlled polymerization of MMA with catalyst concentrations as low as 1 ppm, yielding polymers with acceptable molecular weight distributions (Đ = 1.43 at 45.9% conversion). mdpi.comsemanticscholar.org The constant generation of radicals from the thermal initiator ensures that the active Fe(II) species is continually regenerated, allowing for sustained control over the polymerization even with minuscule amounts of catalyst. mdpi.com

Both AGET and ICAR ATRP are key strategies for significantly reducing the amount of iron catalyst required for the controlled polymerization of methacrylates. The ability to use catalyst concentrations at parts-per-million (ppm) levels is a major step towards making these processes more industrially viable and environmentally friendly, as it often eliminates the need for post-polymerization catalyst removal. mdpi.comcmu.edu

In ICAR ATRP of MMA, catalyst loading can be as low as 1 ppm of Fe(acac)₃. mdpi.com For AGET ATRP systems, while typically requiring slightly higher concentrations than the lowest reported for ICAR ATRP, the catalyst amounts are still drastically reduced compared to conventional ATRP. The key is the continuous regeneration of the Fe(II) activator, which means only a very small amount needs to be present at any given moment to maintain control over the growing polymer chains. cmu.edu

Table 2: Research Findings on Advanced Iron-Catalyzed ATRP of Methyl Methacrylate (MMA)

| ATRP Technique | Catalyst System | Reagent/Initiator | Catalyst Loading | Temp (°C) | Conversion (%) | Dispersity (Đ) |

|---|---|---|---|---|---|---|

| AGET-ATRP | FeCl₃ / PPh₃ | Ascorbic Acid | N/A | N/A | N/A | Narrow |

| AGET-ATRP | Fe(acac)₃ / PPh₃ | Ascorbic Acid | N/A | 90 | 98.1 | ~1.2 |

| ICAR ATRP | Fe(acac)₃ / PPh₃ | ACHN | 1 ppm | 90 | 45.9 | 1.43 |

| ICAR ATRP | FeBr₃ | ACHN | 5 ppm | 90 | 65 (styrene) | 1.29 |

Heterogeneous Iron-Catalyzed Polymerization

In contrast to homogeneous systems where the catalyst is dissolved in the reaction medium, heterogeneous catalysis involves a catalyst that exists in a different phase. For polymerization, this often means a solid catalyst in a liquid monomer/solvent mixture. This approach offers the significant advantage of easy catalyst removal and recycling.

Iron oxides, particularly those with low-valent Fe(II) components like iron(II) oxide (FeO) and magnetite (Fe₃O₄), have been successfully employed as heterogeneous catalysts for the controlled radical polymerization of methyl methacrylate. acs.orgresearchgate.net These polymerizations are typically carried out in conjunction with an alkyl halide initiator, such as ethyl α-bromophenylacetate, in a solvent mixture like N,N-dimethylformamide/toluene. acs.org

The use of FeO as a catalyst can produce polymers with predetermined molecular weights. acs.org The control over the polymerization can be further enhanced by the addition of salts like tetrabutylammonium bromide (n-Bu₄NBr), which helps to solubilize the iron species and facilitate the atom transfer process, leading to narrower molecular weight distributions. acs.orgresearchgate.net While magnetic Fe₃O₄ and even zerovalent iron (Fe(0)) can also mediate the polymerization, FeO has been shown to provide superior control. acs.org The heterogeneous nature of the mechanism is supported by observations that the reaction rate is influenced by stirring speed. acs.orgresearchgate.net

Table 3: Research Findings on Heterogeneous Iron-Catalyzed Polymerization of MMA

| Catalyst | Initiator | Additive | Solvent | Outcome |

|---|---|---|---|---|

| FeO | Ethyl α-bromophenylacetate | None | DMF/Toluene | Controlled polymerization, predetermined molecular weights. acs.org |

| FeO | Ethyl α-bromophenylacetate | n-Bu₄NBr | DMF/Toluene | Improved control, narrower molecular weight distributions. acs.orgresearchgate.net |

| Fe₃O₄ | Ethyl α-bromophenylacetate | n-Bu₄NBr | DMF/Toluene | Polymerization proceeds, but with less control than FeO. acs.org |

| Fe(0) | Ethyl α-bromophenylacetate | n-Bu₄NBr | DMF/Toluene | Polymerization proceeds, but with less control than FeO. acs.org |

Emulsion Polymerization Catalyzed by Iron(II) Species

Emulsion polymerization is a widely used industrial process that involves polymerizing monomers in an emulsion, typically with water as the continuous phase. This technique is advantageous for producing high molecular weight polymers at fast rates while allowing for efficient heat dissipation.

Applying controlled radical polymerization techniques like ATRP to emulsion systems has been challenging due to issues with catalyst stability and solubility. However, advanced techniques like AGET-ATRP have been successfully adapted for the emulsion polymerization of monomers like methyl methacrylate. mdpi.com In such a system, an oxidatively stable catalyst, such as an iron(II) complex, is used. The key components, including the monomer, initiator, and catalyst, are dispersed in an aqueous medium with a surfactant. A water-soluble reducing agent, like ascorbic acid, is then used to generate the active catalyst in the dispersed phase. mdpi.com

This approach allows for the synthesis of well-defined polymers in an environmentally friendly aqueous medium. For the emulsion AGET ATRP of MMA, studies have shown that factors like surfactant concentration and stirring speed are crucial for maintaining colloidal stability and achieving high monomer conversion. mdpi.com Under optimized conditions, MMA conversion can reach over 64% in 5 hours at 50 °C, producing poly(methyl methacrylate) with a low dispersity (Đ < 1.2) and controlled molecular weight. mdpi.com This demonstrates the feasibility of using iron-catalyzed AGET ATRP to combine the benefits of controlled polymerization with the practical advantages of an emulsion process.

Lack of Specific Research on Iron(II) Methacrylate in Block Copolymer Synthesis

Following a comprehensive search of available scientific literature, there is a notable absence of specific research detailing the synthesis of block copolymers using iron(II) methacrylate as a direct monomer. The predominant focus of existing studies is on the application of iron complexes as catalysts in controlled/living radical polymerization techniques to create block copolymers from other methacrylate monomers, such as methyl methacrylate (MMA).

Controlled radical polymerization methods are essential for synthesizing well-defined block copolymers. nih.gov Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are prominent in this field. harth-research-group.orgnih.gov While iron plays a crucial role, it is typically as a component of the catalyst system that facilitates the controlled growth of polymer chains from monomers like styrene and various methacrylates. nih.govacs.org

Iron-Catalyzed Atom Transfer Radical Polymerization (ATRP)

A significant body of research exists on the use of iron(II) and iron(III) complexes as catalysts for the ATRP of monomers like methyl methacrylate. cmu.edu These iron-based catalysts are advantageous due to being environmentally friendly and inexpensive. cmu.edu In this process, an iron(II) complex, often coordinated with various ligands such as those based on nitrogen or phosphorus, reversibly activates a dormant polymer chain, allowing for the controlled addition of monomer units. cmu.educmu.edu This control enables the subsequent addition of a different monomer to form a distinct block, resulting in a block copolymer. nih.gov

For instance, iron(II) halide complexes have been successfully used to control the radical polymerization of styrene and methyl methacrylate, yielding block copolymers with predictable molecular weights and narrow molecular weight distributions. acs.orgcmu.edu The "living" nature of this polymerization allows for chain extension, a key step in block copolymer synthesis. cmu.eduacs.org Photoinduced iron-catalyzed ATRP has also been developed, offering enhanced control over the polymerization process for creating well-defined block copolymers. nih.gov

Iron-Mediated RAFT Polymerization

While less common than iron-catalyzed ATRP, iron has also been used in conjunction with RAFT polymerization. One study investigated an iron-mediated dual concurrent ATRP-RAFT polymerization of a water-soluble methacrylate, demonstrating a hybrid approach to controlled polymerization. rsc.org In general, RAFT is a versatile technique for creating a wide range of block copolymers, but direct polymerization of an iron-containing methacrylate monomer via this method is not documented in the provided sources. nih.gov

Anionic Polymerization of Related Monomers

It is worth noting that block copolymers containing a related organoiron monomer, ferrocenylmethyl methacrylate (FMMA), have been synthesized using anionic polymerization. ku.dk In this method, a block of another monomer, such as methyl methacrylate, is first polymerized, and then the living polymer chain is used to initiate the polymerization of FMMA, creating a diblock copolymer. ku.dk However, this involves a different iron-containing methacrylate and a different polymerization mechanism than what is typically used for standard methacrylates.

Advanced Materials and Composites Utilizing Iron Ii Methacrylate

Magnetic Polymers and Nanocomposites

The incorporation of iron(II) methacrylate (B99206) into polymer matrices is a key strategy for developing materials with intrinsic magnetic properties. These materials are of great interest for applications ranging from data storage and electromagnetic shielding to biomedical devices.

Synthesis of Magnetic Poly(methacrylate) Systems

The synthesis of magnetic polymers utilizing iron(II) methacrylate can be approached through several methods. One common strategy involves the polymerization of methacrylate monomers around iron oxide nanoparticles. Techniques such as atom transfer radical polymerization (ATRP) allow for the controlled growth of polymer chains from the surface of these nanoparticles, resulting in a core-shell structure where the magnetic iron oxide core is encapsulated within a poly(methacrylate) shell. This method provides excellent control over the final composite's structure and properties.

Another approach is the direct polymerization of monomers, such as methyl methacrylate, in the presence of iron precursors. While direct polymerization of iron(II) methacrylate is not extensively documented in publicly available research, related iron-containing catalyst systems are used in polymerization processes. For instance, iron(II) complexes with specific ligands have been shown to catalyze the polymerization of methyl methacrylate. A patent also describes the use of an iron-based catalyst composition, which can include iron(II) methacrylate, for the stereospecific polymerization of diene monomers. googleapis.com

Iron-Polymer Nanowires and Nanoparticles

The fabrication of one-dimensional nanostructures, such as nanowires, is another area where iron-containing polymers are relevant. Self-assembly techniques on substrates like titanium dioxide (TiO2) can direct the growth of iron nanowires. ucl.ac.uk These nanowires can be encapsulated within a polymer matrix to enhance their stability and processability. While the direct use of iron(II) methacrylate as a precursor for these nanowires is not explicitly detailed, the principles of using organometallic precursors for such fabrications are well-established.

More commonly, research has focused on the synthesis of iron oxide nanoparticles embedded within a polymer matrix. mdpi.comresearchgate.netmdpi.com These nanoparticles can be produced by various methods, including the thermal decomposition of organometallic compounds or the co-precipitation of iron salts. mdpi.comnih.gov The polymer, often a methacrylate-based polymer, can be introduced during or after the nanoparticle synthesis to form a stable composite. For example, the co-precipitation of iron(II) and iron(III) salts in the presence of a polymer ligand can yield polymer-coated magnetic iron oxide nanoparticles. mdpi.com

Tailoring Magnetic Behavior through Composition and Structure

The spatial arrangement of the magnetic nanoparticles within the polymer matrix also plays a crucial role. For instance, a well-dispersed arrangement of nanoparticles can lead to superparamagnetic behavior, where the material exhibits magnetic properties only in the presence of an external magnetic field. fao.orgresearchgate.netrsc.org Conversely, controlling the orientation and creating closely-packed structures of magnetic nanoparticles can enhance dipolar interactions, leading to different magnetic behaviors. fao.orgresearchgate.netrsc.org The properties of the polymer matrix itself, including its chemical composition and molecular weight, can also influence the magnetic characteristics of the composite.

Below is a table summarizing the magnetic properties of hydrogels with varying iron oxide nanoparticle content, illustrating the impact of composition on magnetic behavior.

| Sample | Iron Oxide Nanoparticle to DHM Mass Ratio | Saturation Magnetization (emu/g) |

| AP-0.25 | 0.25:1 | 2.47 |

| AP-0.5 | 0.5:1 | 1.28 |

| AP-1 | 1:1 | 0.52 |

This table is based on data for acrylamide-based hydrogels containing iron oxide nanoparticles and demonstrates the principle of tuning magnetic properties through composition. nih.gov

Metal-Organic Frameworks (MOFs) Incorporating Iron(II) Methacrylate

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The use of iron(II) methacrylate as a component in MOF synthesis offers the potential to create frameworks with unique magnetic and catalytic functionalities.

MOF Synthesis Strategies with Methacrylate Precursors

While the direct use of iron(II) methacrylate as a primary building block for MOF synthesis is not widely reported in available literature, the general principles of MOF synthesis can be applied. MOFs are typically synthesized under solvothermal conditions, where the metal precursor and the organic linker are dissolved in a solvent and heated. The methacrylate group of iron(II) methacrylate could potentially serve as a reactive site for further polymerization or functionalization after the MOF has been formed.

Research has demonstrated the synthesis of zirconium-based MOFs using iron(II) clathrochelate ligands that contain dicarboxylic acid functionalities, indicating that complex iron-containing ligands can be successfully incorporated into MOF structures.

Iron(II)-Containing MOFs as Catalytic Platforms

The catalytic performance of these materials is attributed to their high surface area, tunable porosity, and the presence of accessible and active iron sites. The design of the organic linker and the coordination environment of the iron ion can significantly influence the catalytic properties of the resulting MOF.

MOF-Polymer Hybrid Materials (Mixed-Matrix Membranes)

The integration of metal-organic frameworks (MOFs) into polymer matrices to form mixed-matrix membranes (MMMs) is a key strategy for enhancing separation performance. mdpi.comnih.gov Iron-based MOFs are particularly notable for their catalytic activity and tunable properties. nih.gov The synergy between iron-based MOFs and methacrylate polymers is exploited to create highly effective MMMs.

A prominent method for creating these hybrid materials involves grafting polymers directly from the MOF's surface. In one study, poly(methyl methacrylate) (PMMA) was grafted from the surface of the iron-based MOF, MIL-88B(Fe)-NH₂, using surface-initiated reversible addition-fragmentation chain transfer (SI-RAFT) polymerization. rsc.org This technique creates a polymer brush coating on the MOF nanoparticles, which improves their compatibility and dispersion within a larger polymer matrix. rsc.org The resulting MOF/polymer core-shell particles can be self-assembled at an air-water interface to form thin-film composite membranes. rsc.org

Another approach involves blending MOF nanoparticles directly with a polymer solution before casting the membrane. Iron-based MOFs such as MOF-808 have been incorporated into rubbery copolymers like poly(2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl] ethyl methacrylate)-co-poly(oxyethylene methacrylate) (PBE). mdpi.com In these systems, the polymer can infiltrate the pores of the MOF, creating a defect-free interface and tuning the pore size for specific gas separation applications. mdpi.com This intimate contact between the iron-containing MOF and the methacrylate-based polymer is crucial for the membrane's performance. The incorporation of MOF-808 into a PBE matrix has been shown to significantly enhance both CO₂ permeance and CO₂/N₂ selectivity, demonstrating the effectiveness of this hybrid approach. mdpi.com

Table 1: Gas Separation Performance of PBE/MOF-808 Mixed-Matrix Membrane

| Membrane Composition | CO₂ Permeance (GPU) | CO₂/N₂ Selectivity |

|---|---|---|

| Pristine PBE Membrane | 431 | 36.2 |

| PBE/MOF-808 MMM | 1069 | 52.7 |

Data sourced from a study on polymer-infiltrated MOF membranes. mdpi.com

Polymer Blends and Hybrid Systems with Iron(II) Complexes

Iron(II) complexes are highly effective catalysts for the controlled radical polymerization of methacrylate monomers, a process essential for producing well-defined polymers for use in advanced blends and hybrid systems. researchgate.netcolab.ws Atom Transfer Radical Polymerization (ATRP) is a powerful technique that utilizes transition metal complexes to control polymer chain growth, allowing for precise determination of molecular weight and architecture. cmu.edu

Research has extensively documented the use of various iron(II) halide complexes with nitrogen- or phosphorus-based ligands to catalyze the ATRP of methyl methacrylate (MMA). cmu.eduaalto.fi For instance, iron(II) chloride or bromide complexed with ligands such as triphenylphosphine or tetradentate nitrogen ligands can initiate and control the polymerization of MMA. aalto.firesearchgate.net The choice of ligand structure significantly influences the polymerization rate and the control over the molecular weight distribution of the resulting poly(methyl methacrylate) (PMMA). aalto.fi

Table 2: Iron-Catalyzed ATRP of Methyl Methacrylate (MMA)

| Catalyst/Ligand System | Initiator | Time (min) | Monomer Conversion (%) |

|---|---|---|---|

| FeCl₂ / Ligand 1 | Ethyl-2-bromoisobutyrate | 90 | 87 |

| FeCl₂ / Ligand 2 | Ethyl-2-bromoisobutyrate | 30 | 43 |

Data from a study on iron(II) complexes with tetradentate nitrogen ligands. aalto.fihelsinki.fi

Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water. researchgate.net Methacrylate-based hydrogels are widely used in biomedical applications. The properties of these hydrogels can be significantly enhanced by incorporating multivalent cations, which can act as crosslinkers between polymer chains, improving mechanical strength and stability. researchgate.net

Iron ions can be integrated into methacrylate-based polymer networks to form robust hydrogel membranes. The interaction between the iron(II) cations and the carboxylate groups of the methacrylate polymer chains can form ionic crosslinks. This principle is analogous to the use of other multivalent ions to crosslink natural polymer hydrogels like alginate. researchgate.net In hybrid hydrogel systems, such as those made from methacrylate-functionalized gelatin (GelMA), the introduction of metal ions can create a secondary network, resulting in a semi-interpenetrating network (semi-IPN) with enhanced properties. researchgate.net

Furthermore, iron-containing nanocomposites can be incorporated into hydrogel structures. For example, chitosan-based composites have been developed for the removal of heavy metals, where the polymer backbone's functional groups chelate metal ions. acs.org A similar principle applies when iron ions are incorporated into a poly(methacrylic acid) network, creating active sites within the hydrogel membrane for catalytic or separation purposes.

Fiber-reinforced composites are engineered to provide high strength and stiffness at a low weight. ijirset.comnih.gov The performance of these composites relies heavily on the properties of the constituent fibers, the polymer matrix, and the interface between them. mdpi.com Iron(II) methacrylate complexes can be formed in situ within a polymer matrix to create functional composite fibers with applications in catalysis and environmental remediation.

One notable example is a composite fiber designed for heterogeneous Fenton-like reactions, which is fabricated by supporting iron species on a poly(acrylic acid-co-hydroxyethyl methacrylate) (P(AA-co-HEMA)) copolymer. nih.gov In this system, the fiber is created by wet-spinning a solution containing the P(AA-co-HEMA) and polytetrafluoroethylene (PTFE). The resulting fiber is then impregnated with iron ions. The carboxyl and hydroxyl groups of the acrylic acid and hydroxyethyl methacrylate units in the polymer chain act as ligands, binding the iron ions through chemical coordination. nih.gov This process effectively creates iron(II) methacrylate and acrylate (B77674) complexes throughout the fiber's structure.

These iron-functionalized composite fibers are hydrophobic and non-swellable, which makes them stable and reusable catalysts for applications such as the oxidative decolorization of organic dyes in wastewater. nih.gov The firm immobilization of the active iron species prevents leaching, addressing a common issue found in homogeneous Fenton processes. nih.gov

Table 3: Catalytic Performance of Iron-Supporting P(AA-co-HEMA) Composite Fiber

| Target Pollutant | Reaction Time (min) | Decolorization Efficiency (%) |

|---|---|---|

| Methylene Blue | 90 | >95 |

Data reflects the performance of the fiber in a heterogeneous Fenton process. nih.gov

Characterization Techniques for Iron Ii Methacrylate Materials

Spectroscopic Analysis of Structure and Bonding

Spectroscopic methods are central to elucidating the intricate relationship between the iron(II) ion and the methacrylate (B99206) ligand. These techniques rely on the interaction of electromagnetic radiation with the material to generate spectra that serve as fingerprints of its structural and electronic characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the microstructure of polymers and coordination complexes. iupac.org For materials involving iron(II) methacrylate, both ¹H and ¹³C NMR can provide valuable information, although the paramagnetic nature of the high-spin Fe(II) center introduces specific challenges and considerations.

High-spin iron(II) is a d⁶ metal ion with four unpaired electrons, making it paramagnetic. This paramagnetism significantly influences NMR spectra, typically causing substantial broadening and shifting of resonance signals for nuclei in close proximity to the iron center. As a result, well-resolved spectra, like those obtained for diamagnetic analogs, are often difficult to achieve.

Despite these challenges, NMR can confirm the presence of the methacrylate polymer backbone. In studies of related iron complexes, ¹³C NMR has been used to identify key functional groups. For instance, in certain iron(II)-N-heterocyclic carbene complexes, the characteristic carbene signal and the resonance for carbonyl ligands confirm the formation of the complex. mdpi.com Similarly, for iron(II) methacrylate, ¹³C NMR could potentially identify the carbonyl and vinyl carbons of the methacrylate moiety, although their signals would likely be broadened.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), have proven invaluable for detailed microstructural analysis of methacrylate-based polymers and copolymers, allowing for configurational and sequence distribution assignments. iupac.orgsemanticscholar.org While direct application to the paramagnetic iron(II) methacrylate polymer is complex, these methods are fundamental in characterizing the diamagnetic polymer matrix or any diamagnetic precursors.

Table 1: Expected ¹³C NMR Resonances for Methacrylate Moieties

| Functional Group | Typical Chemical Shift (ppm) | Expected Influence of Paramagnetic Fe(II) |

|---|---|---|

| Carbonyl (C=O) | ~170-180 | Significant broadening and shift |

| Quaternary Carbon | ~45-55 | Broadening and shift |

| Methylene (CH₂) | ~50-60 | Broadening and shift |

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and probing the coordination of ligands to a metal center. In the case of iron(II) methacrylate, IR spectroscopy provides direct evidence of the interaction between the iron(II) ion and the carboxylate group of the methacrylate ligand.

The analysis focuses on the vibrational frequencies of the carboxylate group (COO⁻) and the carbon-carbon double bond (C=C) of the methacrylate unit. The C=C stretching vibration in methacrylate monomers is typically observed around 1638 cm⁻¹. nih.gov The position and intensity of this band can be monitored to study polymerization processes.

Crucially, the coordination of the carboxylate group to the iron(II) ion leads to characteristic shifts in its symmetric and asymmetric stretching frequencies (ν_as(COO⁻) and ν_s(COO⁻)). In free sodium methacrylate, these bands appear at approximately 1540-1560 cm⁻¹ and 1410-1440 cm⁻¹, respectively. The difference between these two frequencies (Δν = ν_as - ν_s) is a diagnostic indicator of the carboxylate coordination mode:

Ionic: Δν is similar to that in sodium methacrylate.

Monodentate: Δν is significantly larger than in the ionic form.

Bidentate Chelation: Δν is significantly smaller than in the ionic form.

Bidentate Bridging: Δν is comparable to or slightly larger than the ionic form.

Studies on various metal polyacrylates have shown that the nature of the metal-carboxylate interaction can be determined by interpreting these spectral regions. capes.gov.br For iron(II) methacrylate, the IR spectrum would be expected to show bands corresponding to a bidentate or bridging interaction. Additionally, a band corresponding to the Fe-O stretching vibration may be observed at lower frequencies, typically below 600 cm⁻¹. researchgate.net

Table 2: Key IR Absorption Frequencies for Iron(II) Methacrylate Analysis

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Asymmetric COO⁻ Stretch (ν_as) | ~1540 - 1650 | Indicates coordination to Fe(II) |

| Symmetric COO⁻ Stretch (ν_s) | ~1400 - 1450 | Indicates coordination to Fe(II) |

| C=C Stretch | ~1638 | Presence of methacrylate double bond |

UV-Visible (UV-Vis) absorption spectroscopy probes electronic transitions within a molecule or complex. For transition metal complexes like iron(II) methacrylate, the UV-Vis spectrum is characterized by two main types of transitions: d-d transitions and charge-transfer transitions.

Aqueous solutions of the Fe²⁺ ion itself exhibit very weak absorption in the visible region. libretexts.org The electronic transitions between d-orbitals (d-d transitions) for high-spin Fe(II) in an octahedral field are spin-forbidden and therefore have very low intensity. libretexts.org

Upon complexation with methacrylate, the spectral features can change significantly. The primary absorptions for iron(II) methacrylate are expected to be ligand-to-metal charge transfer (LMCT) bands, which typically occur in the UV or near-UV region. These transitions involve the excitation of an electron from a ligand-based orbital (primarily from the oxygen atoms of the carboxylate) to a metal-based d-orbital. The presence and energy of these bands provide information about the electronic interaction between the iron center and the methacrylate ligand. In some iron(II) complexes, broad absorbance bands can appear near 500 nm, indicating the formation of a colored complex. libretexts.org The specific wavelength of maximum absorption (λ_max) is sensitive to the coordination environment of the iron(II) ion. thermofisher.com

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. nsu.ru It is therefore highly applicable to paramagnetic materials, including high-spin iron(II) complexes. nih.gov High-spin Fe(II) has a d⁶ electron configuration with four unpaired electrons, resulting in a total spin state of S=2.

ESR spectra of high-spin Fe(II) can be complex due to the large zero-field splitting (ZFS) that lifts the degeneracy of the M_s sublevels even in the absence of an external magnetic field. This often results in very broad transitions that can be difficult to observe with standard X-band (9.5 GHz) ESR spectrometers. High-frequency ESR is often required to obtain better resolution. nih.gov

The spectrum is described by a spin Hamiltonian, which includes terms for the electron Zeeman interaction and the ZFS. The key parameters obtained from an ESR spectrum are the g-values and the ZFS parameters (D, the axial parameter, and E, the rhombic parameter). These parameters provide detailed information about the electronic structure and the symmetry of the ligand field around the Fe(II) ion. For instance, the magnitude of D and the E/D ratio can distinguish between different coordination geometries (e.g., tetrahedral, square pyramidal, or octahedral). nih.gov

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for determining the local geometric and electronic structure of a specific absorbing atom. For iron(II) methacrylate, XAS at the iron K-edge (around 7.1 keV) provides invaluable information about the iron center. msu.edu The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov

The XANES region, which includes the pre-edge and the rising edge, is sensitive to the oxidation state and coordination chemistry of the iron atom. msu.edunih.gov

Pre-edge Features: The intensity and energy of the weak 1s → 3d pre-edge peak are related to the coordination geometry. For a centrosymmetric environment (like a perfect octahedron), this transition is dipole forbidden and thus very weak. The intensity increases as the coordination environment deviates from centrosymmetry, providing a probe for geometric distortion.

Edge Position: The energy of the absorption edge is sensitive to the formal oxidation state of the iron. The edge for Fe(II) occurs at a lower energy than for Fe(III).

The EXAFS region, extending several hundred eV above the edge, contains information about the local atomic environment of the iron atom. Analysis of the EXAFS oscillations can accurately determine the type, number, and distance of neighboring atoms (in this case, primarily oxygen atoms from the methacrylate ligands). For example, time-resolved XAS studies on other Fe(II) complexes have been used to measure dynamic changes in Fe-N bond lengths with high precision (± 0.03 Å). msu.edu A similar analysis for iron(II) methacrylate would yield precise Fe-O bond distances and the coordination number of the iron center.

⁵⁷Fe Mössbauer spectroscopy is an exquisitely sensitive technique for probing the nuclear environment of iron atoms. wikipedia.org It provides precise information about the oxidation state, spin state, and local site symmetry of iron. The primary parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). srce.hr

Isomer Shift (δ): This parameter is a measure of the s-electron density at the iron nucleus and is highly sensitive to the oxidation and spin state of the iron. High-spin Fe(II) compounds typically exhibit large, positive isomer shifts, generally in the range of +0.9 to +1.3 mm/s (relative to iron metal at room temperature). researchgate.net The exact value is influenced by the covalency of the Fe-ligand bonds; more covalent interactions decrease the s-electron density and thus lower the isomer shift.

Quadrupole Splitting (ΔE_Q): This parameter arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient (EFG) at the nucleus. A non-zero ΔE_Q indicates a distorted coordination geometry or an asymmetric electronic distribution. High-spin Fe(II) is a d⁶ ion, and in a distorted ligand field, the sixth d-electron creates a significant EFG, leading to a large quadrupole splitting, often in the range of 1.7 to 3.0 mm/s. researchgate.netias.ac.in The magnitude of ΔE_Q is therefore a sensitive probe of the local symmetry around the iron atom.

Mössbauer spectroscopy has been successfully used to study iron ions within a poly(methyl methacrylate) matrix, confirming the presence and nature of Fe-C interactions after ion irradiation. ias.ac.in For iron(II) methacrylate, this technique would unambiguously confirm the Fe(II) oxidation state and provide detailed insight into the symmetry of the coordination sphere provided by the methacrylate ligands.

Table 3: Typical ⁵⁷Fe Mössbauer Parameters for High-Spin Iron(II) Complexes

| Parameter | Typical Range (mm/s) | Information Provided |

|---|---|---|

| Isomer Shift (δ) | +0.9 to +1.3 | Oxidation state (Fe²⁺), spin state (high-spin), covalency |

Diffraction Techniques for Structural Elucidation

Diffraction techniques are indispensable for probing the atomic and molecular arrangement within a crystalline material. By analyzing the pattern of scattered radiation, detailed information about the crystal lattice, phase, and molecular structure can be obtained.

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. azom.comthepharmajournal.com When a beam of X-rays strikes a crystalline sample, the atoms in the crystal lattice diffract the X-rays in specific directions. thepharmajournal.com By measuring the angles and intensities of these diffracted beams, a 3D picture of the electron density within the crystal can be produced, revealing the precise positions of atoms and the lengths and types of chemical bonds. azom.com

For a bulk powder sample of iron(II) methacrylate, XRD analysis provides a characteristic diffraction pattern, or diffractogram. This pattern serves as a "fingerprint" for the crystalline phase, allowing for identification and purity assessment. Key information derived from an XRD analysis includes:

Phase Identification: The positions and intensities of the diffraction peaks are unique to a specific crystalline structure. By comparing the experimental pattern to databases, the presence of iron(II) methacrylate can be confirmed and any crystalline impurities identified.

Crystal System and Lattice Parameters: The angular positions of the diffraction peaks can be indexed to determine the crystal system (e.g., cubic, tetragonal, monoclinic) and the dimensions of the unit cell. casjournal.org

Crystallinity Assessment: Broad peaks in a diffraction pattern are indicative of amorphous or poorly crystalline material, while sharp, well-defined peaks suggest a high degree of crystallinity. mdpi.com

While specific crystallographic data for iron(II) methacrylate is not widely available in the reviewed literature, a typical XRD analysis would yield data that could be presented as follows.

Table 1: Illustrative X-ray Diffraction Data for a Crystalline Material This table is an example of the data format obtained from an XRD experiment and does not represent actual measured data for Iron(II) methacrylate.

| Peak Position (2θ) [Degrees] | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 21.0 | 4.23 | 100 |

| 25.3 | 3.52 | 60 |

| 31.8 | 2.81 | 45 |

When iron(II) ions and methacrylate ligands assemble into extended networks, they form coordination polymers, also known as metal-organic frameworks (MOFs). rsc.org Powder X-ray Diffraction (PXRD) is the primary technique for the structural characterization of these materials, especially when they are synthesized as microcrystalline powders and are unsuitable for single-crystal analysis. rsc.orgsemanticscholar.org

The applications of PXRD in the study of iron(II) methacrylate coordination polymers include: